Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H6ClNO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1H-pyrrole-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-dicarboxylates using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted pyrrole derivatives.
Oxidation: Pyrrole-2,3-dicarboxylates.
Reduction: Alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the creation of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-1H-pyrrole-2-carboxylate: A closely related compound with similar properties.
3-Chloro-1H-pyrrole-2-carboxylic acid: Another derivative of pyrrole with different functional groups.
Uniqueness
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications .
Biological Activity
Methyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8ClNO2 and a molecular weight of approximately 159.57 Da. Its structure enables it to interact with various biological targets, influencing multiple biochemical pathways.
Target Interactions
The compound primarily interacts with enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. This interaction can lead to alterations in enzyme activity and subsequent metabolic processes.
Biochemical Pathways
this compound affects several key cellular processes:
- Cell Signaling : It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.
- Gene Expression : The compound can influence gene expression patterns, potentially affecting cellular responses to external stimuli.
Biological Activities
This compound exhibits a range of biological activities:
Activity | Description |
---|---|
Anti-inflammatory | Demonstrates potential in reducing inflammation through modulation of cytokines. |
Antimicrobial | Exhibits activity against various bacteria, including Staphylococcus aureus. |
Antitumor | Shows promise in inhibiting tumor growth in specific cancer cell lines. |
Case Studies and Research Findings
-
Antimicrobial Activity
In a study evaluating various pyrrole derivatives, this compound was found to have significant antimicrobial properties. It showed effective inhibition against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics . -
Anti-inflammatory Effects
Research indicated that this compound could reduce the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects. This finding highlights its potential use in treating inflammatory diseases . -
Antitumor Properties
Preliminary studies have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, indicating its potential as an antitumor agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The compound's lipophilicity suggests good absorption characteristics.
- Metabolism : Interaction with cytochrome P450 enzymes indicates possible metabolic pathways that may influence its efficacy and toxicity.
Safety and Toxicity
While promising, the safety profile of this compound requires careful consideration:
- Irritation Potential : The compound can cause irritation upon contact with skin or mucous membranes.
- Toxicity Studies : Further studies are necessary to establish a comprehensive toxicity profile.
Properties
Molecular Formula |
C7H8ClNO2 |
---|---|
Molecular Weight |
173.60 g/mol |
IUPAC Name |
methyl 3-chloro-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
InChI Key |
BMFZEADLZBHSHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)Cl |
Origin of Product |
United States |
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